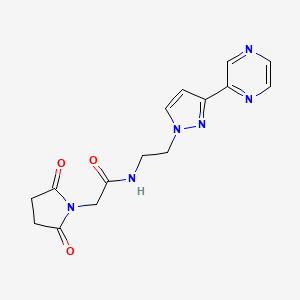

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a derivative of pyrrolidinone with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound, particularly in the context of anticonvulsant and antinociceptive effects. The following sections summarize key findings from various research efforts.

Anticonvulsant Activity

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance:

- Compound Efficacy : In a study assessing various derivatives, one compound demonstrated an ED50 value of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model, indicating potent anticonvulsant activity .

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| 22 | 23.7 | Maximal Electroshock (MES) |

| 22 | 22.4 | 6 Hz Seizure Model |

Antinociceptive Activity

In addition to anticonvulsant effects, this compound has shown promise in pain management:

- Pain Models : The same study reported efficacy in formalin-induced tonic pain models, suggesting that the compound may act through multiple mechanisms to inhibit pain pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Sodium/Calcium Channel Inhibition : The compound may inhibit central sodium and calcium currents, which are critical in the propagation of seizure activity.

- TRPV1 Receptor Antagonism : It has been suggested that antagonizing the transient receptor potential vanilloid 1 (TRPV1) receptor contributes to its antinociceptive effects .

Case Studies

A notable case study involved the evaluation of a library of compounds derived from 2,5-dioxopyrrolidin-1-yl structures. The study utilized various seizure models to assess efficacy and safety profiles:

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide and pyrrolidinone moieties are prone to hydrolysis under acidic or basic conditions:

Nucleophilic Substitution

The ethyl linker adjacent to the pyrazole ring facilitates nucleophilic displacement:

Cyclization Reactions

Intramolecular reactions are favored under thermal or catalytic conditions:

Oxidation and Reduction

The pyrazine and pyrrolidinone groups participate in redox reactions:

Coupling Reactions

Cross-coupling strategies enable structural diversification:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability thresholds:

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c22-13(10-21-14(23)1-2-15(21)24)18-6-8-20-7-3-11(19-20)12-9-16-4-5-17-12/h3-5,7,9H,1-2,6,8,10H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDLZFYTVPLQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.